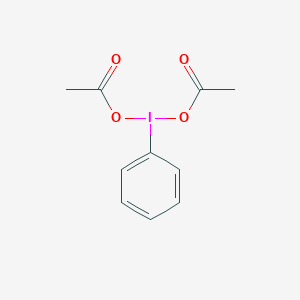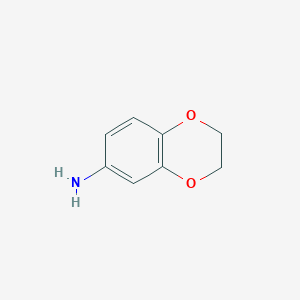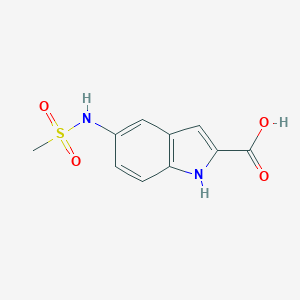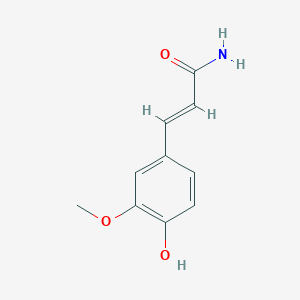
Ferulamide
Übersicht
Beschreibung
Ferulamide is an organic compound known for its diverse applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a bio-pesticide due to its strong insecticidal and bactericidal properties .
Wissenschaftliche Forschungsanwendungen
Ferulamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Wirkmechanismus
Target of Action
Ferulamide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. This compound also shows potent inhibitory activity against arachidonic acid-induced platelet aggregation .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as an anticholinesterase agent , meaning it blocks the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . This leads to an increase in the concentration of acetylcholine, enhancing the transmission of signals in the nervous system.
Biochemical Pathways
It is known that it influences thecholinergic system by inhibiting acetylcholinesterase . This could potentially affect various downstream effects related to nerve signal transmission and muscle function.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration, which can enhance nerve signal transmission and muscle function . Additionally, its inhibitory activity against arachidonic acid-induced platelet aggregation could potentially influence blood clotting processes .
Biochemische Analyse
Biochemical Properties
Ferulamide plays a significant role in biochemical reactions due to its anticholinesterase activities . It interacts with various enzymes and proteins, particularly those involved in cholinergic signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its anticholinesterase activity. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its anticholinesterase activity. It can bind to cholinesterase enzymes, inhibiting their activity and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with cholinesterase enzymes. It can affect metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferulamide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonamide with p-hydroxybenzoate under alkaline conditions, followed by acidification to obtain the this compound product . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach. This method employs electrochemical conditions to facilitate the formation of amide bonds, making it an environmentally friendly alternative .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ferulamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted this compound compounds. These products have distinct properties and applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Gingerol : Exhibits strong antioxidant and anti-inflammatory activities.
- Capsaicin : Known for its pain-relieving and anti-inflammatory effects .
Curcumin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness of Ferulamide
This compound stands out due to its strong insecticidal and bactericidal properties, making it highly effective as a bio-pesticide. Additionally, its potential therapeutic applications in treating diseases such as Alzheimer’s and cancer highlight its versatility and uniqueness compared to other similar compounds .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031242 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-90-3 | |
| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for ferulamide and its derivatives?
A1: this compound and its derivatives exhibit a range of promising biological activities, including:
- Antioxidant activity: Several studies highlight the antioxidant potential of this compound derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]
- Anti-platelet activity: Research indicates that specific this compound derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []
- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain this compound derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]
- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []
- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl this compound derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.
Q3: How does the structure of this compound derivatives influence their anti-platelet activity?
A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the this compound scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.
Q4: Are there any studies investigating the pharmacokinetic properties of this compound derivatives?
A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl this compound derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific this compound derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.
Q5: Have any specific targets or mechanisms of action been identified for this compound's anticancer effects?
A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:
- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []
- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []
Q6: Are there any known natural sources of this compound?
A6: Yes, this compound and its derivatives have been isolated from several natural sources:
- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound. []
- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isothis compound (Z) respectively, have been isolated from this plant. []
- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)this compound and trans-N-(p-hydroxyphenethyl)this compound. []
- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []
- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound. []
- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound was also isolated from this plant. []
Q7: What are the potential applications of this compound in the food industry?
A7: The antioxidant properties of this compound and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in this compound derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



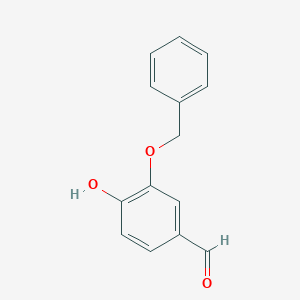
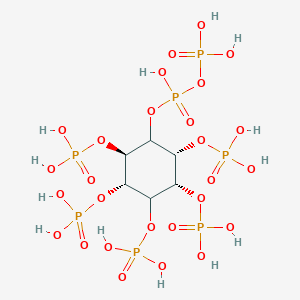
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
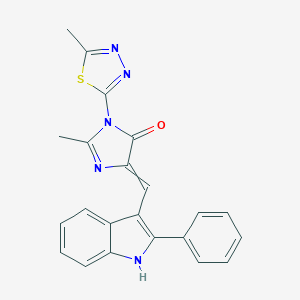

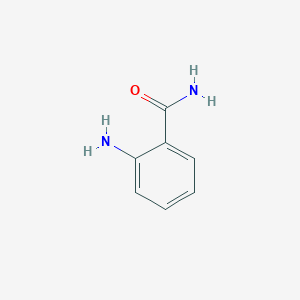
![(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one](/img/structure/B116537.png)


